5-Bromo-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a benzodioxin ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting 1,2-dihydroxybenzene with ethylene glycol in the presence of an acid catalyst.
Bromination: The benzodioxin ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 3-cyanopyridine.
Coupling Reaction: The benzodioxin and pyridine rings are coupled using a suitable base and solvent, such as N,N-dimethylformamide (DMF) and lithium hydride (LiH), to form the final compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the bromination and coupling steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin ring and the pyridine ring.
Coupling Reactions: The compound can participate in various coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of specific receptors, altering cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1,4-benzodioxane: Shares the benzodioxin ring and bromine atom but lacks the pyridine ring.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Compounds with similar benzodioxin structures but different substituents.
Uniqueness
5-Bromo-2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-3-carbonitrile is unique due to the combination of its benzodioxin and pyridine rings, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C16H14BrN3O2 |
---|---|
Molecular Weight |
360.20 g/mol |
IUPAC Name |
5-bromo-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14BrN3O2/c1-20(16-12(8-18)7-13(17)9-19-16)10-11-2-3-14-15(6-11)22-5-4-21-14/h2-3,6-7,9H,4-5,10H2,1H3 |
InChI Key |
VTNLFCHOSJYIOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=C(C=N3)Br)C#N |
Origin of Product |
United States |
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